Octanoic acid, 1-naphthyl ester

Description

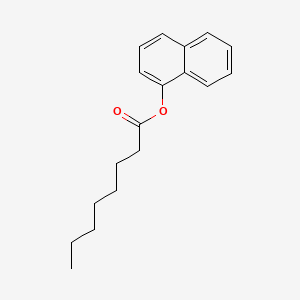

Octanoic acid, 1-naphthyl ester (C₁₈H₂₂O₂) is an ester derived from octanoic acid (a medium-chain fatty acid) and 1-naphthol. Its structure comprises an octanoyl group linked to the hydroxyl group of 1-naphthol, resulting in a hydrophobic aromatic ester.

Properties

CAS No. |

4483-62-9 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

naphthalen-1-yl octanoate |

InChI |

InChI=1S/C18H22O2/c1-2-3-4-5-6-14-18(19)20-17-13-9-11-15-10-7-8-12-16(15)17/h7-13H,2-6,14H2,1H3 |

InChI Key |

SUAOWWVNMRJABO-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

Other CAS No. |

4483-62-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Octanoic Acid Esters and Naphthyl Esters

Key Differences and Trends

(i) Volatility and Boiling Points

- Ethyl octanoate (boiling point: 206–208°C) and methyl octanoate (193–195°C) exhibit lower boiling points due to their smaller alkyl groups, making them suitable for volatile applications like food flavoring .

- Benzyl octanoate (305–310°C) and 1-naphthyl esters (estimated >300°C) demonstrate higher thermal stability, ideal for non-volatile uses such as plasticizers or sustained-release fragrances .

(ii) Hydrophobicity and Solubility

- The 1-naphthyl group significantly increases hydrophobicity. For example, sebacic acid, heptyl 1-naphthyl ester has a log10WS of -8.73 (extremely low water solubility), while ethyl octanoate (logP ~3.5) is more polar . This makes naphthyl esters preferable in hydrophobic matrices like polymers.

Analytical Methods

- Gas chromatography-mass spectrometry (GC-MS) is the primary tool for identifying and quantifying these esters, as demonstrated in studies on sour beer volatiles () and biodiesel (). Retention indices and NIST database matching are critical for accurate identification .

Preparation Methods

General Esterification Approach

The fundamental preparation of octanoic acid, 1-naphthyl ester involves the esterification of octanoic acid with 1-naphthol. This process typically requires:

- Reactants: Octanoic acid (C8H16O2) and 1-naphthol (C10H7OH).

- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts.

- Reaction Conditions: Heating under reflux, removal of water to drive the equilibrium towards ester formation.

This classical esterification is well-established for fatty acid esters and phenolic esters, including those involving naphthols.

Catalytic Esterification Using Heterogeneous Catalysts

Recent advances have demonstrated the use of heterogeneous catalysts to improve efficiency and environmental friendliness:

- Copper Oxide-Nano Hydroxyapatite (CuO-NHAP) Catalyst:

A study on phytosterol esters synthesis using CuO-NHAP catalyst shows promising results for esterification involving fatty acids like octanoic acid. The catalyst was prepared by impregnating nano hydroxyapatite with copper nitrate, followed by drying and calcination.- Optimal conditions:

- Reaction temperature: 180°C

- Reaction time: 6.3 hours

- Acid-alcohol molar ratio: 1.9

- Catalyst amount: 1.05% by weight

- Under these conditions, esterification rates reached 99.8%, indicating high efficiency and potential applicability to octanoic acid esterification with phenols such as 1-naphthol.

- Crystallization purification using octanoic acid as solvent at 0°C for 10 hours effectively removed unreacted fatty acids and impurities, yielding ester purity of 98.2%.

- Optimal conditions:

Lewis Acid-Mediated Ester Formation and Rearrangement

A novel approach relevant to naphthoic acid esters involves Lewis acid catalysis:

- Lewis Acid-Mediated 1,2-Acyl Shift:

Research on 1-hydroxy-2-naphthoic acid esters reports an unexpected Lewis acid-catalyzed 1,2-acyl shift of oxabenzonorbornadienes leading to naphthoic acid esters.- This reaction involves the rearrangement of acyl groups under Lewis acid catalysis, such as boron-based Lewis acids.

- The process allows the formation of naphthoic acid esters with novel substitution patterns, potentially applicable to the synthesis of 1-naphthyl esters of octanoic acid.

- The reaction mechanism includes acyl shift, rearomatization, and hydrolytic workup to yield the ester product.

Chemical Synthesis of Octanoic Acid as a Precursor

Efficient preparation of octanoic acid itself is crucial for ester synthesis:

- Fermentation and Fractional Distillation:

Octanoic acid is industrially produced by fermentation of coconut oil volatile fatty acids followed by fractional distillation. - Photocatalytic Oxidation:

Laboratory-scale synthesis involves oxidation of aldehydes using iridium catalysts and oxygen under irradiation in acetonitrile, yielding high-purity octanoic acid (99%).

Detailed Experimental Procedures from Patents

Patents provide detailed synthetic routes for octanoic acid esters, including those with aromatic alcohols like 1-naphthol:

- Esterification under Reflux with Acid Catalysts:

- Mixing octanoic acid with 1-naphthol and an acid catalyst under reflux conditions, often in inert atmosphere to prevent oxidation.

- Removal of water by azeotropic distillation or use of molecular sieves to drive ester formation.

- Purification by Fractional Distillation:

- Hydrogenation and Reduction Steps (if applicable):

- Some intermediates may require reduction or acetylation steps using Raney nickel catalysts under hydrogen pressure to obtain desired ester derivatives.

- Workup and Extraction:

Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Classical Acid-Catalyzed Esterification | Octanoic acid, 1-naphthol, sulfuric acid | Reflux, removal of water | Moderate to high | Simple, widely used |

| CuO-NHAP Catalyzed Esterification | Octanoic acid, 1-naphthol, CuO-NHAP catalyst | 180°C, 6.3 h, molar ratio 1.9 | 99.8% esterification rate, 98.2% purity after crystallization | Green, efficient, industrial potential |

| Lewis Acid-Mediated Acyl Shift | Oxabenzonorbornadienes, Lewis acid (e.g., boron) | Room temp to mild heating | Variable, novel substitution patterns | Useful for naphthoic acid esters |

| Photocatalytic Octanoic Acid Synthesis | Aldehyde, Iridium catalyst, oxygen | 20°C, blue LED irradiation | 99% purity octanoic acid | Provides high-purity acid precursor |

| Patent-Described Esterification & Purification | Octanoic acid, 1-naphthol, acid catalyst, Raney Ni (optional) | Reflux, vacuum distillation | ~74% yield (similar esters) | Detailed protocols, includes purification |

Research Findings and Notes

- The use of CuO-NHAP catalyst represents a significant advancement in ester synthesis, providing a green and efficient method with high conversion and purity, suitable for scale-up.

- The Lewis acid-mediated rearrangement offers a novel synthetic route to naphthoic acid esters, which may be adapted for 1-naphthyl esters of octanoic acid, expanding the diversity of substitution patterns achievable.

- Purification by crystallization using octanoic acid as solvent effectively removes impurities, improving product quality without harsh chemicals.

- The photocatalytic synthesis of octanoic acid ensures a reliable supply of high-purity acid precursor, critical for consistent ester production.

- Patent literature provides comprehensive methodologies combining esterification, reduction, and purification steps, highlighting practical approaches for industrial synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.